molecular formula CH2C(CH3)COOCH3<br>C5H8O2<br>C5H8O2 B049780 Methyl methacrylate CAS No. 80-62-6

Methyl methacrylate

Cat. No.: B049780
CAS No.: 80-62-6
M. Wt: 100.12 g/mol
InChI Key: VVQNEPGJFQJSBK-UHFFFAOYSA-N
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Description

Methyl methacrylate is an organic compound with the chemical formula CH₂=C(CH₃)COOCH₃. It is a colorless liquid that serves as the methyl ester of methacrylic acid. This compound is primarily used as a monomer in the production of poly(this compound), a transparent thermoplastic often used as a lightweight and shatter-resistant alternative to glass .

Mechanism of Action

Target of Action

Methyl methacrylate (MMA) is an organic compound with the formula CH2=C(CH3)COOCH3 . The primary target of MMA is the mitochondria . The mitochondria are regarded as the main intracellular target of MMA .

Mode of Action

MMA is a monomer that is widely used for the production of poly(this compound) (PMMA) . It is easily polymerized or copolymerized by light, heat, ionizing radiation, or chemical catalysts . MMA is hydrolyzed to methacrylic acid by carboxylesterases . Methacrylic acid is transformed via physiological metabolic pathways and enters the citric acid cycle via methylmalonyl-CoA and succinyl-CoA .

Biochemical Pathways

MMA affects several biochemical pathways. It is hydrolyzed to methacrylic acid by carboxylesterases . Methacrylic acid is then transformed via physiological metabolic pathways and enters the citric acid cycle via methylmalonyl-CoA and succinyl-CoA . In addition, MMA can be synthesized from biomass feedstock pathways .

Pharmacokinetics

MMA is a colorless liquid with a characteristic sharp, fruity odor . It has a boiling point of around 100–101 °C and a freezing point of about -48 °C . It is soluble in most organic solvents, such as ethanol, acetone, and benzene, but it is only slightly soluble in water . These properties indicate its volatility and the care needed in its storage and handling .

Result of Action

The result of MMA’s action is the production of PMMA, a clear, durable plastic known for its excellent optical clarity, resistance to UV light, and weatherability . PMMA is used in a variety of applications, including the production of transparent, durable plastics and coatings, adhesives, paints, and medical devices .

Action Environment

The action of MMA is influenced by environmental factors. MMA is a flammable liquid . It has a flash point of 2 °C and an autoignition temperature of 435 °C . It is also volatile, with a vapor pressure of 29 mmHg at 20 °C . These properties indicate that MMA’s action, efficacy, and stability can be influenced by environmental factors such as temperature and pressure .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl methacrylate can be synthesized through several methods. One common method involves the esterification of methacrylic acid with methanol in the presence of an acid catalyst. Another method is the acetone cyanohydrin process, which involves the reaction of acetone with hydrogen cyanide to form acetone cyanohydrin, followed by hydrolysis and esterification .

Industrial Production Methods: Industrial production of this compound often employs the acetone cyanohydrin process due to its efficiency and cost-effectiveness. This process involves the following steps:

Chemical Reactions Analysis

Types of Reactions: Methyl methacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl methacrylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Methyl methacrylate is often compared with other methacrylate and acrylate compounds:

Uniqueness: this compound is unique due to its ability to polymerize into a highly transparent and durable material, making it an ideal substitute for glass in various applications .

Properties

IUPAC Name

methyl 2-methylprop-2-enoate
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InChI

InChI=1S/C5H8O2/c1-4(2)5(6)7-3/h1H2,2-3H3
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InChI Key

VVQNEPGJFQJSBK-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(=C)C(=O)OC
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Molecular Formula

C5H8O2, Array
Record name METHYL METHACRYLATE MONOMER
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Related CAS

25188-98-1, 97555-82-3, 148947-96-0, 9011-14-7, 28261-32-7, 25188-97-0
Record name Isotactic poly(methyl methacrylate)
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Record name 2-Propenoic acid, 2-methyl-, methyl ester, trimer
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DSSTOX Substance ID

DTXSID2020844
Record name Methyl methacrylate
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Molecular Weight

100.12 g/mol
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Physical Description

Methyl methacrylate monomer appears as a clear colorless liquid. Slightly soluble in water and floats on water. Vapors heavier than air. Vapors irritate the eyes and respiratory system. Containers must be heavily insulated or shipped under refrigeration. An inhibitor such as hydroquinone, hydroquinone methyl ester and dimethyl t-butylphenol is added to keep the chemical from initiating polymerization. The chemical may polymerize exothermically if heated or contaminated with strong acid or base. If the polymerization takes place inside a container, the container may rupture violently. Used to make plastics., Liquid; Pellets or Large Crystals; Water or Solvent Wet Solid, Colorless liquid with an acrid, fruity odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear colourless liquid; Fruity aroma, Colorless liquid with an acrid, fruity odor.
Record name METHYL METHACRYLATE MONOMER
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Boiling Point

213.8 °F at 760 mmHg (NTP, 1992), 100.5 °C, 214 °F
Record name METHYL METHACRYLATE MONOMER
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Record name Methyl methacrylate
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Flash Point

50 °F (NTP, 1992), 50 °F; 10 °C (open cup), 55 °F (Tag open cup), 10 °C o.c., 50 °F (open cup), (oc) 50 °F
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Record name Methyl methacrylate
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Record name METHYL METHACRYLATE
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Record name METHYL METHACRYLATE
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Record name Methyl methacrylate
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Solubility

1 to 10 mg/mL at 63.5 °F (NTP, 1992), Soluble in methyl ethyl ketone, tetrahydrofuran, esters, aromatic and chlorinated hydrocarbons, Miscible with ethanol, ethyl ether, acetone; soluble in chloroform, 1.500 lb/100 lb water at 68.02 °F, Sol in chloroform, For more Solubility (Complete) data for Methyl methacrylate (8 total), please visit the HSDB record page., 15 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 1.6, Slightly soluble in water; soluble in ether and acetone, Soluble (in ethanol), 1.5%
Record name METHYL METHACRYLATE MONOMER
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Record name Methyl methacrylate
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Record name Methyl 2-methyl-2-propenoate
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Density

0.945 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9337 g/cu cm at 25 °C, Liquid heat capacity: 0.448 BTU/lb-F at 70 °F; Liquid thermal conductivity: 1.023 BTU-in/hr-sq ft-F at 70 °F; Saturated vapor density: 0.01119 lb/cu ft at 70 °F; Ideal gas heat capacity: 0.361 BTU/lb-F at 75 °F, Relative density (water = 1): 0.94, 0.934-0.938, 0.94
Record name METHYL METHACRYLATE MONOMER
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Record name Methyl methacrylate
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Record name METHYL METHACRYLATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Record name METHYL METHACRYLATE
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Methyl methacrylate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0426.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

3.45 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.45 (Air = 1), Relative vapor density (air = 1): 3.5, 3.45
Record name METHYL METHACRYLATE MONOMER
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Record name Methyl methacrylate
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Vapor Pressure

40 mmHg at 77.9 °F (NTP, 1992), 40.0 [mmHg], 38.5 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 3.9, 29 mmHg
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Impurities

The purity of commercial methyl methacrylate is typically 99.9% (specification, 99.8% min.); it contains traces of acidity as methacrylic acid (0.003% max.; specification, 0.005% max.) and water (0.03% max.; specification, 0.05% max.). Inhibitors added for storage and transportation are usually 10-50 ppm (specification, 9-55 ppm) methyl ether of hydroquinone and 25-60 ppm hydroquinone, although other phenolic inhibitors, such as dimethyl tert-butyl phenol, can also be used.
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Color/Form

Colorless volatile liquid

CAS No.

80-62-6, 9011-14-7, 9065-11-6, 35777-12-9
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Melting Point

-54 °F (NTP, 1992), -47.55 °C, -48 °C, -54 °F
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Synthesis routes and methods I

Procedure details

A monomer emulsion was formed from 1397 g ethyl acrylate, 386 g methyl methacrylate (as well as <2% by weight of total monomer of methacrylic acid, sodium carbonate and n-dodecylmercaptan) with 499 g DI water and 51.8 g anionic surfactant (30% active) which was emulsified with stirring. 9 g anionic surfactant (30% active) and 547 g DI water were charged to a 4L multi-neck flask fitted with mechanical stirring. The flask contents were heated to 75° C. under nitrogen. To the stirred kettle contents were added 67 g monomer emulsion followed by 0.02 g ferrous sulfate heptahydrate and 0.02 g tetrasodium salt of ethylenediamine-tetraacetic acid in 23.5 g DI water and sodium carbonate (<0.5% based on total monomer). Polymerization was initiated by the addition of 1.2 g sodium persulfate in 36 g DI water followed by 0.6 g sodium hydrosulfite in 5 g DI water. Gradual addition of the monomer emulsion was subsequently initiated. Separate solutions of 3.8 g APS in 160 g DI water and 1 g of D-Isoascorbic acid in 160 g DI water were fed concurrently with the monomer emulsion. After half of the monomer was fed, 55 grams of a 50% solution of ureido methacrylate was added to the remainder of the monomer emulsion. Total addition time for the three feeds was 90-100 minutes. Reactor temperature was maintained at 75° C. throughout the polymerization. 32 g DI water was used to rinse the emulsion feed line to the reactor. After completion of the monomer emulsion addition, the reactor was cooled from 75° C. to 60° C. as the residual monomer was reduced by additional redox pair addition. The polymer emulsion was neutralized to pH 8 with sodium hydroxide solution. Less than 2% by weight of anionic surfactant and preservative were then added. Final particle size was 150 nm and solids content was 50%. The polymer is designated Polymer A.
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Synthesis routes and methods II

Procedure details

A 500 milliliter (hereinafter abbreviated to "mL") flask equipped with a stirrer, a thermometer and two dropping funnels was charged with 203 g of N-methylpyrrolidone and 1.35 g of potassium cyanide, and to the content in the flask were added dropwise 40 g of prussic acid and 163 g of methyl methacrylate over a period of 4 hours, while the content was maintained at a temperature of 120° C. After the completion of the dropwise addition, the content was maintained at 120° C. for 2 hours to complete the reaction. As a result, methyl cyanoisobutyrate was formed at a conversion of methyl methacrylate (MMA) of 88.3% and at a selectivity of 98.1% based on the reacted MMA.
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Synthesis routes and methods III

Procedure details

A copolymer of 2-(N',N'-diethylamino)ethylmethacrylate, stearylmetacrylate, and methylmethacrylate was prepared by charging 0.048 mole of 2-(N',N'-diethylamino)ethylacrylate, 0.002 moles of stearylmethacrylate and 0.15 moles of methylmethacrylate in a retort containing 0.002 moles of AIBN. The retort had in accordance with Example 1 been gassed with nitrogen gas for half an hour before charging. The components were dissolved in dry benzene.
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Synthesis routes and methods IV

Procedure details

141 g of a 30 percent dispersion of a copolymer of equal parts of methacrylic acid and ethyl acrylate (42 g of solids) were mixed with 328 g of a 30 percent dispersion of film forming copolymer of ethyl acrylate and methyl methacrylate in a ratio of 2:1 (98 g of solids). A suspension of 70 g of talc in 514 g of water was then added. The mixture had a pH of 5.7. (The film forming copolymer has a Tλmax of 29° C. The minimum film forming temperature of the aqueous dispersion is 8° C.).
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Synthesis routes and methods V

Procedure details

Next, when 100 cc of an aqueous solution containing 20.3 g (0.143 mole) of sodium hydrogenphosphate (Na2HPO4) was added, a white precipitate was formed. After stirring this at 80° C. for one hour, the white precipitate was thoroughly water-washed by the decantation method followed by separation by filtration and water-washing. The resulting white precipitate was dried at 120° C., calcined at 400° C. for 6 hours in a stream of air, and thereafter molded into granules of 10-16-mesh size. The LaPO4 catalyst (5 cc) thus obtained was packed in a Pyrex reaction tube of 12-mm inside diameter, which then was secured in an electric furnace held at 275° C. Next, while passing nitrogen from the top of the reaction tube through the catalyst layer at a gas space velocity of 480 liter/liter/hr, 14% ammonia water was passed through the catalyst layer at a liquid hourly space velocity of 0.5 liter/liter/hr for 30 minutes. The feed of the ammonia water was then stopped, and a feed liquid consisting of α-hydroxyisobutyramide, methanol and water in a mole ratio of 1:14:11.5 was fed at a liquid hourly space velocity of 0.26 liter/liter/hr. The gas leaving the catalyst layer was trapped in a dry ice trap coupled to the bottom of the reaction tube. When the products were quantitatively analyzed by gas chromatography, the molar yields of methyl methacrylate and methacrylic acid were 83.2% and 3.0%, respectively, based on the starting α-hydroxyisobutyramide.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl methacrylate
Reactant of Route 2
Reactant of Route 2
Methyl methacrylate
Reactant of Route 3
Methyl methacrylate
Reactant of Route 4
Reactant of Route 4
Methyl methacrylate
Reactant of Route 5
Reactant of Route 5
Methyl methacrylate
Reactant of Route 6
Reactant of Route 6
Methyl methacrylate
Customer
Q & A

Q1: What is methyl methacrylate (MMA) primarily used for?

A1: MMA is primarily known as a monomer used to synthesize poly(this compound) (PMMA). PMMA, often sold under the trade names Plexiglas and Lucite, is a transparent thermoplastic with excellent optical clarity, weather resistance, and impact strength. [, , , , ]

Q2: What are some applications of PMMA in dentistry?

A2: PMMA is widely used in dentistry for denture bases, occlusal splints, orthodontic retainers, and provisional crown and bridge restorations. [, , ]

Q3: Can PMMA be used to fabricate photonic crystals? How?

A3: Yes, researchers have investigated the use of PMMA in photonic crystal fabrication. One method involves a surfactant-free emulsion copolymerization of styrene and MMA to produce crystalline polymer spheres. This self-assembly approach offers a cost-effective and environmentally friendly way to create materials suitable for photonic crystal applications. []

Q4: How are porous PMMA polymers synthesized? What are they used for?

A4: Porous PMMA polymers can be synthesized using techniques like suspension polymerization with a cross-linking agent (e.g., ethylene glycol dimethacrylate) and an initiator (e.g., benzoyl peroxide). These porous polymers are promising for applications such as enzyme immobilization and as supports for whole-cell biocatalysts. []

Q5: Can MMA be polymerized without traditional radical initiators?

A5: Yes, MMA can be polymerized using alternative methods. For instance, diphenylamido bis(methylcyclopentadienyl) ytterbium complex has been shown to effectively initiate MMA polymerization, leading to high molecular weight PMMA. []

Q6: What is the role of complexing agents like ZnCl2 in MMA polymerization?

A6: Complexing agents like ZnCl2 can influence MMA polymerization by preferentially forming complexes with MMA rather than the initiator (e.g., AIBN). This complexation can affect the polymerization kinetics and potentially influence the stereostructure of the resulting PMMA. []

Q7: Can controlled radical polymerization techniques be applied to MMA?

A7: Yes, techniques like atom transfer radical polymerization (ATRP) have been successfully applied to MMA polymerization. Using specific ligands like tris[2-(dimethylamino)ethyl]amine (Me6TREN), researchers achieved controlled polymerization even at low temperatures (-78°C) and influenced the tacticity of the synthesized PMMA. []

Q8: What is unique about using fluoroalcohol as a solvent for MMA polymerization?

A8: Utilizing a fluoroalcohol like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as a solvent for copper-mediated ATRP of MMA allows for simultaneous control over molecular weight and tacticity. This control is attributed to the unique interaction of HFIP with the copper catalyst system. []

Q9: How does the irradiation temperature affect the degradation of PMMA?

A9: Studies utilizing gel permeation chromatography and electron spin resonance (ESR) spectroscopy show that the efficiency of radiation-induced main-chain scission in PMMA can be influenced by the irradiation temperature. This effect is primarily observed in the presence of residual MMA monomer, which can react with radical species at low temperatures, thereby suppressing scission. []

Q10: Can you describe a method to synthesize well-defined block copolymers containing PMMA?

A10: Yes, one method involves a three-step process. First, chlorine-terminated polyisobutylene (PIB) is synthesized via living cationic polymerization. These chlorine end groups are converted to isobutyryl bromide groups, which subsequently initiate the living radical polymerization of MMA. This controlled approach allows for the synthesis of well-defined PIB-b-PMMA block copolymers with controlled segment lengths. []

Q11: How can the properties of PMMA be further modified for specific applications?

A11: PMMA can be further modified through copolymerization with other monomers or by blending with other polymers. For instance, incorporating hydroxyethyl methacrylate (HEMA) into PMMA allows for the introduction of hydroxyl groups, providing sites for further chemical modification or enhancing biocompatibility. []

Q12: How is the miscibility of PMMA with other polymers studied?

A12: Techniques like dynamic mechanical analysis, Fourier transform infrared (FTIR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy are used to study the miscibility of PMMA with other polymers. For example, a single glass transition temperature (Tg) observed in dynamic mechanical analysis suggests a high degree of miscibility between PMMA and another polymer. []

Q13: What is the significance of studying the discolouration of PMMA-based dental materials?

A13: Discolouration of provisional dental restorations made from PMMA or bis-acrylic resins can compromise their aesthetic appearance. Studying the impact of different storage media (e.g., coffee, tea, juices) and immersion duration on colour stability helps understand and potentially minimize discolouration, thus improving the longevity and patient satisfaction with these materials. []

Q14: How does the molecular weight distribution of PMMA affect its properties?

A14: The molecular weight distribution of PMMA, determined using methods like turbidity analysis, can significantly influence its mechanical and processing properties. For example, a wider molecular weight distribution in injection molding powders can affect the melt flow and impact strength of the final product. []

Q15: How can organic compounds emitted from PMMA be analyzed?

A15: Headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS) is a sensitive technique used to identify and quantify volatile organic compounds emitted during the thermal decomposition of PMMA. This method helps understand the degradation pathways and potential release of hazardous compounds from PMMA materials. []

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